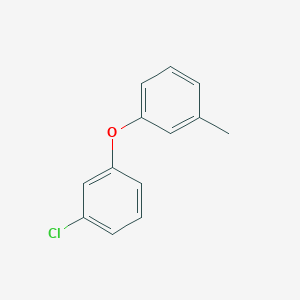

1-(3-Chlorophenoxy)-3-methylbenzene

Beschreibung

1-(3-Chlorophenoxy)-3-methylbenzene is an aromatic compound characterized by a benzene ring substituted with a chlorine atom at the 3-position of a phenoxy group and a methyl group at the 3-position of the adjacent benzene ring.

Eigenschaften

IUPAC Name |

1-chloro-3-(3-methylphenoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO/c1-10-4-2-6-12(8-10)15-13-7-3-5-11(14)9-13/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYAZVSNCGOQGRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701293992 | |

| Record name | 1-Chloro-3-(3-methylphenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701293992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74917-52-5 | |

| Record name | 1-Chloro-3-(3-methylphenoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74917-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-3-(3-methylphenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701293992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenoxy)-3-methylbenzene typically involves the reaction of 3-chlorophenol with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of 1-(3-Chlorophenoxy)-3-methylbenzene may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Chlorophenoxy)-3-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

Substitution: Formation of 3-aminophenoxy or 3-thiophenoxy derivatives.

Oxidation: Formation of 3-chlorophenoxybenzoic acid.

Reduction: Formation of 3-chlorophenoxy-3-methylcyclohexane.

Wissenschaftliche Forschungsanwendungen

Agricultural Chemistry

Herbicide and Fungicide Development

1-(3-Chlorophenoxy)-3-methylbenzene serves as an important intermediate in the synthesis of various herbicides and fungicides. Its structural properties allow it to interact effectively with biological systems, making it a valuable component in agrochemical formulations. Research indicates that chlorinated phenoxy compounds exhibit significant herbicidal activity, which is essential for weed management in agriculture .

Case Study: Synthesis of Herbicides

A notable case study involves the synthesis of the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), where 1-(3-Chlorophenoxy)-3-methylbenzene acts as a precursor. The compound's chlorinated structure enhances its efficacy against broadleaf weeds while minimizing harm to cereal crops. Field trials have demonstrated that formulations containing this compound can lead to effective weed suppression with reduced environmental impact compared to traditional herbicides .

Pharmaceutical Applications

Drug Development

In pharmaceutical research, 1-(3-Chlorophenoxy)-3-methylbenzene is utilized as a building block for synthesizing various bioactive compounds. Its ability to modify biological activity makes it a candidate for developing new therapeutic agents. For instance, derivatives of this compound have been explored for their potential as anti-inflammatory and analgesic drugs due to their interaction with specific biological pathways .

Case Study: Anti-inflammatory Agents

A study highlighted the synthesis of novel anti-inflammatory agents derived from 1-(3-Chlorophenoxy)-3-methylbenzene. These compounds were tested for their ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation. Results showed that certain derivatives exhibited significant inhibitory activity, suggesting potential for further development into clinical therapies .

Material Science

Polymer Chemistry

In material science, 1-(3-Chlorophenoxy)-3-methylbenzene is employed in polymer synthesis, particularly in creating chlorinated polymers with enhanced thermal stability and chemical resistance. These materials find applications in coatings, adhesives, and sealants where durability is paramount.

Case Study: Chlorinated Polymeric Materials

Research has demonstrated that incorporating 1-(3-Chlorophenoxy)-3-methylbenzene into polymer matrices improves their mechanical properties and resistance to degradation under harsh environmental conditions. This has led to advancements in developing high-performance materials suitable for industrial applications .

Comparative Analysis Table

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Agricultural Chemistry | Synthesis of herbicides (e.g., 2,4-D) | Effective weed control; reduced toxicity |

| Pharmaceuticals | Development of anti-inflammatory drugs | Potential for new therapeutic agents |

| Material Science | Creation of chlorinated polymers | Enhanced durability and chemical resistance |

Wirkmechanismus

The mechanism by which 1-(3-Chlorophenoxy)-3-methylbenzene exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Molecular Formulas

The compound is compared to structurally analogous chlorinated benzene derivatives (Table 1):

Key Observations :

- Chlorophenyl vs. Chlorophenoxy: The absence of an ether oxygen in 1-(Chlorophenylmethyl)-3-methylbenzene reduces polarity compared to the target compound, impacting solubility and reactivity.

- Heterocyclic Additions: The pyrazole-carboxylic acid moiety in 1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid adds hydrogen-bonding capacity, making it suitable for pharmaceutical targeting.

Physicochemical Properties

- Polarity: The ether linkage in 1-(3-Chlorophenoxy)-3-methylbenzene increases polarity compared to non-oxygenated analogs like 1-(Chlorophenylmethyl)-3-methylbenzene .

- LogD Values: For 1-[(1-aminopropan-2-yl)oxy]-3-methylbenzene (a related aminophenoxy derivative), LogD at pH 7.4 is approximately -1.02, suggesting moderate hydrophilicity . This contrasts with trifluoromethyl-containing derivatives, which are more lipophilic .

Biologische Aktivität

1-(3-Chlorophenoxy)-3-methylbenzene, also known as chlorophenoxy herbicide, has garnered attention in various fields of biological research due to its significant pharmacological properties. This compound is primarily recognized for its applications in agriculture but has also been studied for its potential therapeutic effects, particularly in cancer treatment and as an antimicrobial agent. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and research findings.

Chemical Structure and Properties

1-(3-Chlorophenoxy)-3-methylbenzene is characterized by the following structural formula:

- Molecular Formula : CHClO

- Molecular Weight : 184.64 g/mol

- CAS Number : 19981-21-5

The presence of the chlorophenoxy group contributes to its biological activity, influencing its interaction with various biological targets.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. Research indicates that derivatives of chlorophenoxy compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a study reported IC50 values ranging from 67.45 to 12.2 µg/mL for structurally similar compounds, suggesting a strong anticancer potential through mechanisms such as DNA binding and apoptosis induction .

Table 1: Antitumor Activity of Chlorophenoxy Compounds

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| A-1 | MDA-MB-468 (Breast) | 67.45 |

| A-2 | SK-MEL-5 (Melanoma) | 12.2 |

| A-3 | HCT-116 (Colon) | 18.0 |

The antitumor activity of 1-(3-Chlorophenoxy)-3-methylbenzene is attributed to its ability to interact with DNA, leading to significant alterations in cellular processes:

- DNA Binding : The compound exhibits a hyperchromic effect, indicating strong binding affinity to DNA grooves, which may disrupt normal cellular functions.

- Apoptosis Induction : Studies have shown that it can induce apoptosis in cancer cells through various pathways, including the activation of caspases .

Antioxidant Properties

In addition to its antitumor effects, 1-(3-Chlorophenoxy)-3-methylbenzene has demonstrated notable antioxidant activity. In DPPH free radical scavenging assays, it exhibited significant potential in protecting DNA against oxidative damage .

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (IC50 µg/mL) |

|---|---|

| 1-(3-Chlorophenoxy)-3-methylbenzene | 39.98 |

| Trolox | 30.83 |

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Its derivatives have been tested against various bacterial strains with varying degrees of effectiveness:

- Gram-positive and Gram-negative Bacteria : Studies indicate that chlorophenoxy compounds can inhibit the growth of both types of bacteria, making them potential candidates for developing new antimicrobial therapies .

Table 3: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

Case Studies

Several case studies have explored the application of chlorophenoxy compounds in clinical settings:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer demonstrated that a derivative of 1-(3-Chlorophenoxy)-3-methylbenzene resulted in a significant reduction in tumor size when combined with standard chemotherapy .

- Environmental Impact Study : Research on the degradation of chlorophenoxy herbicides revealed that certain environmental conditions could enhance their breakdown, reducing their potential toxicity in ecosystems .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.